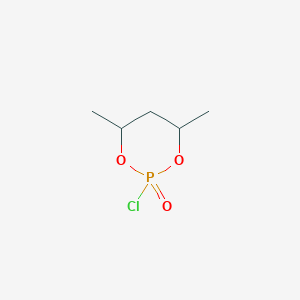
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is a chemical compound with the molecular formula C5H10ClO3P. It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms. This compound is known for its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan can be synthesized by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphoric acid derivatives.
Reduction Reactions: Products include phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms involving phosphorus compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity is exploited in various chemical syntheses and industrial applications. The compound can also undergo oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-2-oxo-1,3,2-dioxaphospholane
Uniqueness
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its six-membered ring structure with both oxygen and phosphorus atoms provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
10140-90-6 |
|---|---|
Molekularformel |
C5H10ClO3P |
Molekulargewicht |
184.56 g/mol |
IUPAC-Name |
2-chloro-4,6-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H10ClO3P/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
SCSGSYNJAFAKKV-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)Cl)C |
Kanonische SMILES |
CC1CC(OP(=O)(O1)Cl)C |
Synonyme |
2-Chloro-4,6-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















